molecular formula C25H32N6O11 B12076504 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

Cat. No.: B12076504
M. Wt: 592.6 g/mol
InChI Key: MBLUIJQGADPFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is a synthetic peptide substrate used primarily in enzymatic assays. This compound is designed to detect the activity and stability of specific proteases, such as prolyl endopeptidase. The compound’s structure includes a sequence of amino acids (DL-alanine, DL-proline, and DL-aspartic acid) linked to a p-nitroaniline (pNA) group, which serves as a chromogenic reporter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves the stepwise coupling of protected amino acids. The process typically begins with the protection of the amino groups using a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the peptide is coupled to the p-nitroaniline group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases the p-nitroaniline group, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase, chymotrypsin, or cathepsin G.

    Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate and can be quantified by measuring the absorbance at 405-410 nm.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, providing a measure of the enzyme’s activity. The molecular targets are the active sites of the proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its design allows for the detection of enzyme activity with high sensitivity and specificity, making it a valuable tool in biochemical and pharmaceutical research .

Properties

Molecular Formula

C25H32N6O11

Molecular Weight

592.6 g/mol

IUPAC Name

3-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)

InChI Key

MBLUIJQGADPFTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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